

# A Comparative Guide to Adrenal Function Testing: Evaluating Alternatives to Tetracosactide Acetate

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For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of adrenal function is critical in the diagnosis and management of various endocrine disorders. For decades, the adrenocorticotropic hormone (ACTH) stimulation test, using the synthetic analogue **tetracosactide acetate** (also known as cosyntropin or Synacthen®), has been the cornerstone of this evaluation. Tetracosactide, a synthetic polypeptide corresponding to the first 24 amino acids of human ACTH, reliably stimulates the adrenal cortex to produce cortisol.[1][2] However, the landscape of adrenal function testing is evolving, with several alternative methodologies offering distinct advantages in specific clinical and research settings.

This guide provides an objective comparison of the primary alternatives to the standard **tetracosactide acetate** stimulation test, supported by experimental data. We delve into the methodologies, performance characteristics, and underlying physiological principles of each alternative to equip researchers and drug development professionals with the knowledge to select the most appropriate testing strategy for their needs.

## **Low-Dose ACTH Stimulation Test**

A significant alternative to the standard 250  $\mu$ g tetracosactide dose is the low-dose test, typically employing 1  $\mu$ g of tetracosactide.[3] The rationale behind the low-dose test is that the standard dose may be supraphysiological and could potentially stimulate a response from



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atrophic adrenal glands, leading to false-negative results in cases of secondary adrenal insufficiency.[4]

Performance Comparison: Low-Dose vs. Standard-Dose ACTH Test



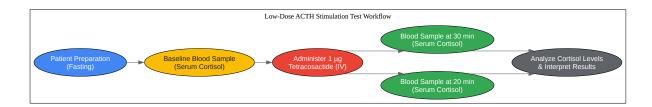
Parameter	Low-Dose (1 µg) ACTH Test	Standard-Dose (250 μg) ACTH Test	Key Findings and Citations
Sensitivity for Secondary Adrenal Insufficiency	Generally considered more sensitive, particularly in detecting mild or recent-onset cases.[4] [5] A meta-analysis showed a sensitivity of 94.7% for the low-dose test compared to 6.2% for the high-dose test in one study. [5] Another study reported 100% sensitivity with a specific cut-off.[6]	May be less sensitive for secondary adrenal insufficiency.[4][5]	The low-dose test is often favored for its higher sensitivity in diagnosing secondary adrenal insufficiency. [4][5]
Specificity	Specificity can be lower with standard cut-offs, leading to more false-positive results.[6] One study reported a specificity of 67.3% with the standard cut-off, which improved to 93.9% with a revised cut-off.[6]	Generally exhibits high specificity.[1]	Adjusting the cortisol cut-off value is crucial for optimizing the specificity of the low-dose test.[6]
Diagnostic Accuracy	A meta-analysis found that both high- and low-dose tests have similar overall diagnostic accuracy, but the low-dose test may be better at ruling	Similar overall diagnostic accuracy to the low-dose test.[1]	The choice between low and standard dose may depend on the clinical context and the pre-test probability of adrenal insufficiency.[1]



out secondary adrenal insufficiency.[1]

# Experimental Protocol: Low-Dose ACTH Stimulation Test

- Patient Preparation: The patient should fast overnight. Certain medications, like glucocorticoids, should be withheld as they can interfere with the test results.[7]
- Baseline Sample: A baseline blood sample is collected for serum cortisol measurement.[7]
- ACTH Administration: 1 μg of tetracosactide (cosyntropin) is administered intravenously.[7]
- Post-Stimulation Samples: Blood samples for serum cortisol are collected at 20 and 30 minutes after the injection.
   Some protocols may also include a 60-minute sample.
- Interpretation: A peak serum cortisol level below a pre-defined cut-off (e.g., <500 nmol/L or 18 μg/dL, though this can be assay-dependent) is suggestive of adrenal insufficiency.[6]</li>
   ROC curve analysis has suggested an optimal cut-off of 401.5 nmol/L for the low-dose test to improve specificity while maintaining high sensitivity.[6]



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Low-Dose ACTH Stimulation Test Workflow



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# **Salivary Cortisol Measurement**

Measuring cortisol in saliva presents a non-invasive alternative to serum cortisol assessment. Salivary cortisol reflects the free, biologically active fraction of cortisol and is less affected by variations in cortisol-binding globulin (CBG) levels, which can be altered in conditions like pregnancy or in patients taking oral contraceptives.[9]

Performance Comparison: Salivary vs. Serum Cortisol



Parameter	Salivary Cortisol	Serum Cortisol	Key Findings and Citations
Correlation with Serum Cortisol	Good correlation with serum cortisol has been reported, particularly in the high-dose ACTH stimulation test.[8]	The standard for cortisol measurement.	The correlation can be weaker in the low-dose test.[8]
Diagnostic Accuracy	One study reported a sensitivity of 73.9% and a specificity of 69.6% for a salivary cortisol cut-off of <15 nmol/L in the low-dose test.[8] Another study found an overall diagnostic agreement of 79% between salivary and serum responses in the high-dose test.[9]	Sensitivity for secondary adrenal insufficiency was reported to be 67-79% and specificity 71-88% in one study.[10]	Salivary cortisol is a reliable alternative, especially when CBG alterations are a concern, though its diagnostic accuracy in the low-dose test may be lower than serum cortisol.[8][9]
Advantages	Non-invasive, stress- free sample collection. Reflects free cortisol, unaffected by CBG levels.[9]	Well-established reference ranges and automated assays are widely available.	Salivary cortisol is particularly advantageous in specific patient populations with altered protein binding.[9]
Disadvantages	Lower concentrations of cortisol can make measurement more challenging. Assay methods need to be robust (e.g., LC-MS/MS).[9]	Invasive (requires venipuncture). Influenced by CBG levels.[9]	The choice depends on the clinical question and available laboratory resources.



# **Experimental Protocol: Salivary Cortisol ACTH Stimulation Test**

- Patient Preparation: Similar to the serum test, the patient should be in a fasting state.
- Baseline Sample: A baseline saliva sample is collected using a dedicated collection device (e.g., Salivette®).[4]
- ACTH Administration: Standard (250 μg) or low-dose (1 μg) tetracosactide is administered intravenously.
- Post-Stimulation Samples: Saliva samples are collected at 30 and 60 minutes post-injection.
- Sample Processing and Analysis: Saliva samples are centrifuged to obtain a clear supernatant. Cortisol is typically measured using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
- Interpretation: A stimulated salivary cortisol level below a defined cut-off suggests adrenal insufficiency. A cut-off of <15 nmol/L has been used in some studies.[8]</li>

# **Glucagon Stimulation Test (GST)**

The Glucagon Stimulation Test (GST) is another alternative, particularly useful when the insulin tolerance test is contraindicated. Glucagon administration indirectly stimulates the HPA axis.

[11] It can also be used to assess growth hormone reserve simultaneously.[12]

### Performance Comparison: GST vs. ACTH Test



Parameter	Glucagon Stimulation Test (GST)	ACTH Stimulation Test	Key Findings and Citations
Reliability	Considered a reliable alternative to the ITT for assessing cortisol secretion.[12] However, some studies suggest it is not an optimal tool for diagnosing secondary AI in children, with one study reporting 56% sensitivity and 83% specificity at a cut-off of 320 nmol/L. [13]	The standard for direct adrenal stimulation.	The GST assesses the entire HPA axis, whereas the ACTH test primarily evaluates adrenal reserve.[11][14]
Cortisol Response	Peak cortisol responses are generally lower than those seen with the standard-dose ACTH test.[2] The peak cortisol response occurs later, typically between 120 and 180 minutes.[15]	Induces a more rapid and robust cortisol response.[2]	Different cortisol cut- off values are required for interpreting the GST compared to ACTH tests.[2]
Advantages	Can assess both ACTH and growth hormone reserve. Safer than the ITT.[12]	Simpler and quicker to perform than the GST.	GST is a good alternative when assessment of both HPA and GH axes is needed and ITT is contraindicated.[12]
Disadvantages	Longer test duration (up to 4 hours). Can	Does not assess the integrity of the	The choice depends on the specific clinical







cause nausea and vomiting.[11] Less direct stimulation of the adrenal glands.

hypothalamus and pituitary gland.

question and patient characteristics.

### **Experimental Protocol: Glucagon Stimulation Test**

- Patient Preparation: The patient must fast overnight.[11] Contraindicated in malnourished patients or those with pheochromocytoma.[11]
- Baseline Sample: A baseline blood sample is collected for serum cortisol and glucose.[15]
- Glucagon Administration: 1 mg of glucagon (1.5 mg if body weight > 90 kg) is administered intramuscularly.[15]
- Post-Stimulation Samples: Blood samples for cortisol and glucose are collected at 30, 60, 90, 120, 150, 180, 210, and 240 minutes.[15]
- Interpretation: A peak cortisol level below a specific cut-off (e.g., <9.1 μg/dL in one study of healthy adults) suggests adrenal insufficiency.[2] Cut-off values need to be established for each specific assay.[2]

## **Insulin Tolerance Test (ITT)**

The Insulin Tolerance Test (ITT) is widely regarded as the gold standard for assessing the integrity of the entire Hypothalamic-Pituitary-Adrenal (HPA) axis.[14][16] It evaluates the body's stress response by inducing hypoglycemia, which should trigger the release of CRH, ACTH, and subsequently cortisol.

#### **Performance and Considerations**

The ITT is highly accurate but carries the risk of severe hypoglycemia, making it contraindicated in patients with a history of seizures or cardiovascular disease.[17] The test requires close medical supervision.[17] A peak cortisol response above a certain threshold (e.g., >500 nmol/L or 18  $\mu$ g/dL) is considered a normal response.[16]

# **Experimental Protocol: Insulin Tolerance Test**



- Patient Preparation: The patient must fast overnight. The test is performed under strict medical supervision.[18]
- IV Access: An intravenous line is inserted for insulin administration and blood sampling.[17]
- Baseline Samples: Baseline blood samples for glucose and cortisol are drawn.[17]
- Insulin Administration: A bolus of regular insulin (e.g., 0.1 units/kg) is administered intravenously.[17]
- Monitoring and Sampling: Blood glucose is monitored closely, and samples for glucose and cortisol are taken at regular intervals (e.g., every 15-30 minutes) for 90-120 minutes.[16]
- Termination of Test: Once adequate hypoglycemia (blood glucose <2.2 mmol/L or 40 mg/dL)</li>
   with symptoms is achieved, the hypoglycemia is reversed with intravenous dextrose.[17]
- Interpretation: A failure to mount an adequate cortisol response in the presence of significant hypoglycemia indicates HPA axis insufficiency.[16]

# Other Alternatives: CRH and Metyrapone Stimulation Tests

- Corticotropin-Releasing Hormone (CRH) Stimulation Test: This test is primarily used to differentiate between pituitary and hypothalamic causes of secondary adrenal insufficiency.
   [19] In response to CRH, patients with pituitary disease show a blunted ACTH response, while those with hypothalamic disease may have a delayed and prolonged ACTH response.
   [19] The protocol involves intravenous administration of CRH with serial measurements of ACTH and cortisol.
- Metyrapone Stimulation Test: Metyrapone blocks the final step of cortisol synthesis, leading
  to a decrease in cortisol and a subsequent increase in its precursor, 11-deoxycortisol, and a
  compensatory rise in ACTH.[21] It is a sensitive test for detecting subtle defects in the HPA
  axis. The overnight single-dose test is commonly used, with measurement of morning 11deoxycortisol and cortisol.[22]

# **Signaling Pathway of ACTH**

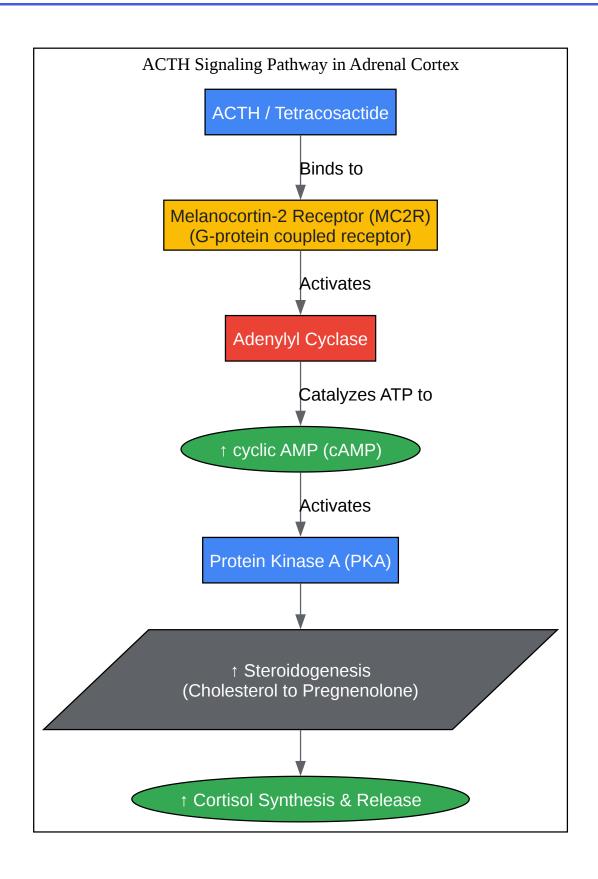






Tetracosactide and its alternatives that rely on ACTH stimulation ultimately act through the melanocortin-2 receptor (MC2R) in the adrenal cortex. The binding of ACTH to MC2R, a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[23] This initiates a signaling cascade, primarily through Protein Kinase A (PKA), which promotes the synthesis and release of cortisol.





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Simplified ACTH Signaling Cascade



#### Conclusion

While the standard high-dose tetracosactide stimulation test remains a robust and widely used tool for assessing adrenal function, a comprehensive understanding of the available alternatives is essential for modern research and clinical practice. The low-dose ACTH test offers increased sensitivity for secondary adrenal insufficiency, while salivary cortisol measurement provides a non-invasive window into free cortisol levels, particularly valuable in states of altered protein binding. The glucagon stimulation test and the insulin tolerance test, though more complex, allow for a more extensive evaluation of the HPA axis. The choice of test should be guided by the specific diagnostic question, patient characteristics, and the resources available. This guide provides the foundational knowledge for making an informed decision in the dynamic field of adrenal function assessment.

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